molecular formula C21H23N3O4S2 B3299280 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 899734-78-2

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3299280
CAS No.: 899734-78-2
M. Wt: 445.6 g/mol
InChI Key: ZDQMNOZEAUXZKM-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a cyclopentyl(methyl)sulfamoyl group attached to a benzamide scaffold and a 4-methoxy-substituted benzothiazole moiety. The cyclopentyl group confers moderate lipophilicity, while the methoxy substituent on the benzothiazole ring may enhance solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-24(15-6-3-4-7-15)30(26,27)16-12-10-14(11-13-16)20(25)23-21-22-19-17(28-2)8-5-9-18(19)29-21/h5,8-13,15H,3-4,6-7H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQMNOZEAUXZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural elements:

  • Cyclopentyl group : Imparts hydrophobic characteristics.
  • Sulfamoyl moiety : Often linked to antibacterial activity.
  • Benzothiazole : Known for various pharmacological properties, including anticancer and antimicrobial activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Tubulin Polymerization : Similar to other compounds in the methoxybenzoyl-thiazole class, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics. This action can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Antimicrobial Properties : The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways, making it a candidate for antibacterial applications.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of benzothiazole, including this compound, exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceActivityCell Line/ModelObservations
CytotoxicityPC-3 (Prostate Cancer)Induced apoptosis and cell cycle arrest in G2/M phase.
AntimicrobialVarious Bacterial StrainsInhibition of bacterial growth through folate pathway interference.
AnticancerA375 (Melanoma)Significant reduction in cell viability; potential to overcome drug resistance.

Case Studies

  • Antitumor Efficacy : In vivo studies demonstrated that administration of related thiazole compounds resulted in tumor growth inhibition in xenograft models. For instance, treatments led to a tumor control rate (T/C) ranging from 4% to 30%, indicating significant therapeutic potential against resistant cancer types .
  • Resistance Overcoming : The ability of these compounds to inhibit tubulin polymerization suggests they could be effective against multidrug-resistant (MDR) cancer cells, as they circumvent common resistance mechanisms associated with P-glycoprotein efflux systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfamoyl benzamides with variations in substituents on the sulfamoyl and heterocyclic moieties. Below is a detailed comparison:

Compound Name Sulfamoyl Substituents Benzothiazole/Thiazole Substituents Key Biological Activity/Data Reference
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Cyclopentyl(methyl) 4-methoxy Not explicitly reported (inferred antifungal potential)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-nitrophenyl 119.09% activity (plant growth modulation, p<0.05)
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl) 4-methoxyphenylmethyl (oxadiazole) Antifungal (C. albicans inhibition)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl(ethyl) Furan-2-yl (oxadiazole) Antifungal (C. albicans inhibition)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 4-nitrophenyl — (Nitro group enhances reactivity)
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl) None (thiazole) — (Planar aromatic structure for π-π interactions)
4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Butyl(methyl) 4-methoxy, 6-nitro — (Nitro group may increase cytotoxicity)

Key Structural and Functional Insights

Sulfamoyl Group Variations

  • Cyclopentyl vs. Cyclohexyl/Benzyl : The cyclopentyl group in the target compound balances lipophilicity and steric bulk compared to the larger cyclohexyl (LMM11) or aromatic benzyl (LMM5) groups. This may improve membrane permeability while maintaining target affinity .
  • Methyl vs.

Benzothiazole/Thiazole Modifications

  • 4-Methoxy vs. 4-Nitro : The methoxy group in the target compound is electron-donating, improving solubility and hydrogen-bonding capacity, whereas nitro groups () are electron-withdrawing, enhancing reactivity but possibly increasing toxicity .
  • Benzothiazole vs. Oxadiazole : Benzothiazoles (target compound) are rigid and planar, favoring intercalation or enzyme inhibition, while oxadiazoles (LMM5, LMM11) offer metabolic stability and heterocyclic diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

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